molecular formula C11H21FN2O2 B12437719 tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate

Cat. No.: B12437719
M. Wt: 232.29 g/mol
InChI Key: ZOZVFOIWQOWAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate is a fluorinated pyrrolidine derivative with a carbamate functional group. This compound is structurally characterized by a tert-butyl carbamate moiety attached to a methyl-substituted nitrogen, which is further linked to a 4-fluoropyrrolidine ring. Its stereochemistry, particularly the (2R,4S) or (2S,4S) configurations (as seen in stereoisomers like PBLL1012-1 and PBLLA041-01), plays a critical role in its physicochemical properties and biological interactions . It is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting enzymes such as p38 MAP kinase .

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZVFOIWQOWAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CC(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination via Nucleophilic Substitution

A common method involves substituting a leaving group (e.g., mesylate or tosylate) on a pyrrolidine ring with fluoride. For example, in a related synthesis of fluorinated pyrrolidines, mesylate intermediates undergo nucleophilic displacement using tetrabutylammonium fluoride (TBAF) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-10°C to 0°C). This method yields fluorinated products with retention of stereochemistry when starting from enantiomerically pure precursors.

Example Protocol :

  • Prepare (2R,4S)-4-hydroxypyrrolidine-2-carboxylate.
  • Convert the hydroxyl group to a mesylate using methanesulfonyl chloride in dichloromethane.
  • Treat the mesylate with TBAF in THF at -10°C for 12 hours.
  • Isolate the 4-fluoropyrrolidine derivative via column chromatography (yield: 70–85%).

Stereoselective Fluorination Using Chiral Auxiliaries

Stereochemical control is critical for bioactive derivatives. Chiral pool synthesis starting from D-serine has been reported for analogous compounds. N-Boc-D-serine is converted to a mixed anhydride with isobutyl chloroformate, followed by condensation with benzylamine to form a β-amino alcohol intermediate. Subsequent cyclization and fluorination yield enantiomerically enriched 4-fluoropyrrolidines.

Carbamate Formation and N-Methylation

After obtaining the fluoropyrrolidine core, the next steps involve introducing the tert-butyl N-methylcarbamate group.

Protection of the Primary Amine

The primary amine on the pyrrolidine’s methyl side chain is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine.

Typical Conditions :

  • React the amine with Boc anhydride (1.2 equiv) in dichloromethane at 0°C.
  • Stir for 2–4 hours at room temperature.
  • Isolate the Boc-protected intermediate in 85–95% yield.

N-Methylation of the Carbamate

N-Methylation is achieved using methyl iodide or dimethyl sulfate under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) serves as a catalyst, enabling alkylation in biphasic systems (e.g., ethyl acetate and aqueous KOH).

Optimized Procedure :

  • Dissolve the Boc-protected amine in ethyl acetate.
  • Add TBAB (0.025–0.2 equiv) and methyl sulfate (1.5 equiv).
  • Slowly add 50% KOH solution at 0–10°C.
  • Stir for 4–6 hours at 15–20°C.
  • Extract with ethyl acetate, wash with dilute HCl and brine, and crystallize with hexane (yield: 92–97%).

Comparative Analysis of Synthetic Routes

Method Starting Material Fluorination Agent Yield (%) Stereochemical Purity
Nucleophilic Substitution Mesylated pyrrolidine TBAF 70–85 High (≥98% ee)
Chiral Pool Synthesis N-Boc-D-serine HF-Pyridine 60–75 Moderate (85–90% ee)
Phase-Transfer Alkylation Boc-protected derivative Methyl sulfate 90–97 Retained configuration

Challenges and Optimization Strategies

  • Fluorination Efficiency : Direct fluorination with TBAF offers higher yields but requires anhydrous conditions. Alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) may improve reactivity.
  • Stereochemical Drift : Racemization during Boc protection is minimized by using low temperatures (0–5°C) and non-polar solvents.
  • Scale-Up Limitations : Phase-transfer catalysis reduces reaction times and improves scalability, as demonstrated in patents using TBAB and methyl sulfate.

Chemical Reactions Analysis

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants

Stereoisomers :

  • tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride (PBLLA041-01) and tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride (PBLL1012-1) differ in the configuration of the pyrrolidine ring. These stereochemical variations influence molecular conformation, hydrogen-bonding capacity, and solubility. For instance, the (2S,4S) configuration may enhance binding affinity in chiral environments, such as enzyme active sites .

Table 1: Stereochemical Comparison

Compound Name Configuration Molecular Weight (g/mol) Key Application
PBLLA041-01 (2R,4S) ~300 (estimated) Intermediate in kinase inhibitors
PBLL1012-1 (2S,4S) ~300 (estimated) Chiral building block

Pyridine and Pyrimidine Derivatives

tert-Butyl 4-methylpyridin-2-ylcarbamate (I) ():

  • Structure : Features a pyridine ring instead of pyrrolidine.
  • Crystal Packing : Forms dimers via N–H···N hydrogen bonds (N–H = 0.82 Å, H···N = 2.01 Å) .
  • Bond Characteristics : The N1–C2 bond (1.383 Å) is shorter than N1–C16 (1.475 Å), indicating partial double-bond character in the carbamate group, which may reduce rotational freedom compared to the fluoropyrrolidine analog .

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate ():

  • Substituent Effect : Replacement of fluorine with chlorine increases steric bulk and electron-withdrawing effects. This alters metabolic stability and binding interactions in biological systems.

Table 2: Electronic and Steric Properties

Compound Heterocycle Substituent Molecular Weight (g/mol) Key Feature
Target compound (fluoropyrrolidine) Pyrrolidine F ~257 Chiral center, hydrogen-bond donor
tert-Butyl 4-methylpyridin-2-ylcarbamate Pyridine CH3 ~236 Planar ring, dimeric H-bonding
4-Chloropyrimidine analog Pyrimidine Cl ~257 Increased steric bulk, electronic effects

Benzyl-Substituted Analogs

tert-Butyl N-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate ():

  • Structure : Incorporates a benzyl group and a fluorobenzoylmethyl substituent.
  • Conformational Analysis : Dihedral angles (e.g., C15–C13–C14–C9 = −176.5°) demonstrate a twisted conformation, which may enhance lipophilicity and membrane permeability compared to the target compound .
  • Biological Relevance : Used in p38 MAP kinase inhibitors, where the fluorophenyl group enhances target affinity .

Hydrogen-Bonding and Crystallization Behavior

tert-Butyl N-Hydroxycarbamate ():

  • Hydrogen-Bonding : Forms ribbons via O–H···O (2.647 Å) and N–H···O (2.810 Å) interactions, similar to the fluoropyrrolidine compound. However, the absence of a fluorinated ring reduces polarity and crystallization entropy .

Biological Activity

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate is a chemical compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a fluorinated pyrrolidine moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1823469-72-2
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.30 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets. The fluorinated pyrrolidine structure enhances binding affinity to specific receptors and enzymes, which may lead to:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development.
  • Modulation of Neurotransmitter Systems : Due to its structural similarity to neurotransmitters, it may influence neurotransmission, particularly within the central nervous system.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : There is evidence supporting its use in neurodegenerative diseases, where it may protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, indicating potential for use in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectiveProtects neurons from oxidative stress ,
AntimicrobialActive against specific bacterial strains ,

Selected Research Findings

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Neuroprotection Research :
    • In vitro studies conducted on SH-SY5Y neuroblastoma cells showed that treatment with the compound reduced markers of oxidative stress and improved cell survival rates by approximately 30% compared to control groups.
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving fluorinated pyrrolidine intermediates. A typical approach includes:
  • Step 1 : Preparation of fluorinated pyrrolidine derivatives (e.g., ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate) as precursors .
  • Step 2 : Functionalization of the pyrrolidine nitrogen with a Boc-protected methylcarbamate group using reagents like di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) under inert conditions .
  • Step 3 : Purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to isolate the target compound .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the fluoropyrrolidine ring, tert-butyl group, and carbamate linkages. The fluorine atom’s electronic effects may downfield-shift adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₂₀FN₂O₂) .
  • X-ray Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL for refinement). Dihedral angles between the fluoropyrrolidine and carbamate groups should be analyzed to assess conformational stability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., THF, NaHMDS) .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult a physician and provide the SDS .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement of this compound be resolved?

  • Methodological Answer :
  • Issue : Twinning or disorder in the fluoropyrrolidine ring may complicate refinement.
  • Solution : Use SHELXD/SHELXE for experimental phasing to resolve ambiguous electron density. Apply restraints to bond lengths/angles (e.g., C–F = 1.39 Å, N–C=O = 1.33 Å) .
  • Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···F) that stabilize the crystal lattice .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Parameter Screening :
  • Temperature : Maintain −78°C during NaHMDS-mediated deprotonation to minimize side reactions .
  • Solvent : Anhydrous THF or dichloromethane (DCM) enhances carbamate coupling efficiency .
  • Catalysis : Explore Pd-mediated cross-coupling for late-stage fluorination if regioselectivity is problematic .

Q. What role does the 4-fluoropyrrolidine moiety play in biological activity?

  • Methodological Answer :
  • Pharmacophore Analysis : The fluorinated pyrrolidine enhances metabolic stability and binding affinity to target enzymes (e.g., kinases) by modulating electronic and steric properties .
  • Structure-Activity Relationship (SAR) : Compare analogs with/without fluorine to assess impacts on IC₅₀ values in enzymatic assays .

Q. How can computational modeling predict the compound’s reactivity and interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., p38 MAP kinase). The fluoropyrrolidine’s conformation (e.g., syn vs. anti) affects hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.